molecular formula C6H5ClN2O3 B1469430 Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 89581-64-6

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1469430
CAS RN: 89581-64-6
M. Wt: 188.57 g/mol
InChI Key: WHXBMYDYRJIIMD-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O3 . It is used in research and has a molecular weight of 188.57 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of hydrogen chloride in 1,4-dioxane at 50°C for 20 hours . The reaction mixture is combined with water and DCM, the organic phase is separated off and extracted with water . Then the organic phase is dried on MgSO4, filtered off, the solvent is eliminated in vacuo and carboxylic acid ester A.a.3 (890 mg, 86 %; HPLC-MS: MS (M+H)+ = 189; tRet = 1.47 min; method AFEC) is obtained .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” is represented by the formula C6H5ClN2O3 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” has a molecular weight of 188.57 g/mol . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Synthesis of Pyrrolo[2,3-c]pyridazines : The thermolysis of a related compound provides a synthetic route to pyrrolo[2,3-c]pyridazines, leading to methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. This process involves ozone treatment and facilitates entry into novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979).

  • Reductive Cyclization : Reductive cyclization techniques have been applied to similar compounds, producing pyrido[2,3-c]pyridazines. This involves using reducing agents like triethyl phosphite or hydrazine hydrate (Maeba, Mori, & Castle, 1979).

  • Formation of Isoxazolone : Investigations into reactions with hydrazine and phenylhydrazine have led to the formation of derivatives such as isoxazolones, which do not occur with hydroxylamine (Scrowston & Shaw, 1976).

  • Synthesis of β-Amino Acids Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized in the synthesis of derivatives of β-proline, nipecotic acid, and other carboxylic acids (Tishkov, Reissig, & Ioffe, 2002).

  • Novel Synthesis Techniques : Unique synthesis techniques for pyrazolo[3,4-b]pyridine-5-carboxylates have been developed, starting from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, using the Vilsmeier–Haack reagent (Verdecia et al., 1996).

Pharmacological and Biological Evaluation

  • c-Met Kinase Inhibitors : Derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines (Liu et al., 2020).

  • Anticonvulsant and Muscle Relaxant Activities : 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity, showing significant potential in this area (Sharma, Verma, Sharma, & Prajapati, 2013).

Structural and Chemical Properties

  • Intermolecular Interactions and Lipophilicity : Studies have explored the effects of methylation on intermolecular interactions and lipophilicity in methylated pyridazine derivatives, revealing important information about their structural properties and potential applications (Katrusiak, Piechowiak, & Katrusiak, 2011).

Safety And Hazards

The safety information for “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” indicates that it has the hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXBMYDYRJIIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737327
Record name Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

CAS RN

89581-64-6
Record name Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Chen, F Liu, Q Zhao, X Ma, D Lu, H Li… - Journal of Medicinal …, 2020 - ACS Publications
HBV capsid assembly has been viewed as an attractive target for new antiviral therapies against HBV. On the basis of a lead compound 4r, we further investigated this target to identify …
Number of citations: 21 pubs.acs.org

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